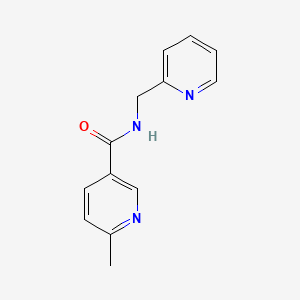![molecular formula C14H18N2O3 B7537657 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one, also known as MMPP, is a piperazine derivative that has been studied for its potential applications in scientific research. MMPP is a small molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one involves its interaction with dopamine receptors. It has been shown to act as a partial agonist at dopamine D2 receptors, which can lead to increased dopamine release and enhanced dopamine signaling. This can have a range of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced reward processing, and altered behavior in animal models. It has also been shown to have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one in lab experiments is its ability to selectively target dopamine receptors, which can provide insights into the role of dopamine in various physiological and behavioral processes. However, one limitation is that its effects may be influenced by other factors, such as genetic variability or environmental factors, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on different brain regions and circuits. Additionally, research could focus on developing new analogs of 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one with improved selectivity and potency, as well as investigating its potential use in combination with other drugs or therapies. Overall, 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one has the potential to be a valuable tool for scientific research and may offer new insights into the role of dopamine in health and disease.
Synthesis Methods
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylbenzoyl chloride with piperazine in the presence of a base, or the reaction of 2-methoxy-5-methylbenzoic acid with piperazine in the presence of a coupling agent. The resulting product is a white crystalline powder that can be purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one has been used in studies to investigate the role of dopamine in addiction and other psychiatric disorders.
properties
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-3-4-12(19-2)11(7-10)8-14(18)16-6-5-15-13(17)9-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGBFHGJRKBSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)


![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)